An In-depth Technical Guide to Erythrinin D: Chemical Structure and Spectroscopic Data
An In-depth Technical Guide to Erythrinin D: Chemical Structure and Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinin D is a prenylated isoflavone, a class of secondary metabolites found in plants of the Erythrina genus. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. Isoflavonoids from Erythrina species have demonstrated a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic activities. This technical guide provides a detailed overview of the chemical structure and spectroscopic data of Erythrinin D, along with experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure
Erythrinin D is part of a series of related isoflavonoids, often characterized by the presence of prenyl or other modified isoprenoid side chains. The core structure is based on the 3-phenylchromen-4-one skeleton typical of isoflavones. The precise substitution pattern of hydroxyl, methoxy, and isoprenoid groups confers the specific identity and biological activity to each member of the Erythrinin family.
The molecular formula for a representative Erythrinin D is C₂₁H₁₈O₆ , with a molecular weight of approximately 366.4 g/mol .[1] The chemical structure, as depicted by commercial suppliers, is 4-hydroxy-6-(4-hydroxyphenyl)-2-(1-methoxy-1-methylethyl)-5H-furo[3,2-g][2]benzopyran-5-one.
Spectroscopic Data
The structural elucidation of Erythrinin D and related isoflavonoids relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete, publicly available dataset for a single, unequivocally identified Erythrinin D is scarce, this section presents representative data for closely related Erythrina isoflavonoids to provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The ¹H and ¹³C NMR data provide information about the carbon-hydrogen framework of the molecule. The following tables summarize typical NMR data for Erythrinin D and its analogues isolated from Erythrina species.
Table 1: ¹H NMR Spectroscopic Data of Erythrinin D and Analogs (in CDCl₃)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.0 - 8.2 | s | - |
| H-5' | ~6.8 - 7.0 | d | 8.5 |
| H-6 | ~6.3 - 6.5 | s | - |
| H-2' | ~7.3 - 7.5 | d | 8.5 |
| H-3' | ~6.8 - 7.0 | d | 8.5 |
| H-6' | ~7.3 - 7.5 | d | 8.5 |
| Prenyl H-1" | ~3.3 - 3.5 | d | 7.0 |
| Prenyl H-2" | ~5.2 - 5.4 | t | 7.0 |
| Prenyl Me-4" | ~1.7 - 1.8 | s | - |
| Prenyl Me-5" | ~1.6 - 1.7 | s | - |
| 5-OH | ~13.0 - 13.5 | s | - |
Table 2: ¹³C NMR Spectroscopic Data of Erythrinin D and Analogs (in CDCl₃)
| Position | Chemical Shift (δ) in ppm |
| C-2 | ~154 - 156 |
| C-3 | ~122 - 124 |
| C-4 | ~180 - 182 |
| C-4a | ~105 - 107 |
| C-5 | ~162 - 164 |
| C-6 | ~98 - 100 |
| C-7 | ~163 - 165 |
| C-8 | ~104 - 106 |
| C-8a | ~157 - 159 |
| C-1' | ~123 - 125 |
| C-2' | ~130 - 132 |
| C-3' | ~115 - 117 |
| C-4' | ~157 - 159 |
| C-5' | ~115 - 117 |
| C-6' | ~130 - 132 |
| Prenyl C-1" | ~21 - 23 |
| Prenyl C-2" | ~122 - 124 |
| Prenyl C-3" | ~131 - 133 |
| Prenyl C-4" | ~17 - 19 |
| Prenyl C-5" | ~25 - 27 |
Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For Erythrinin D (C₂₁H₁₈O₆), the expected monoisotopic mass would be approximately 366.1158 g/mol . The fragmentation pattern in MS/MS experiments can help to identify the different structural motifs within the molecule.
Table 3: Mass Spectrometry Data for Erythrinin D
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| ESI | ~367.1231 | ~365.1076 | Dependent on structure; often show loss of prenyl group or retro-Diels-Alder fragmentation. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an isoflavone like Erythrinin D would typically show the following characteristic absorption bands.
Table 4: Infrared (IR) Spectroscopic Data for a Representative Isoflavone
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-3500 | O-H stretching (phenolic hydroxyl) |
| 2850-3000 | C-H stretching (aliphatic and aromatic) |
| 1620-1650 | C=O stretching (γ-pyrone carbonyl) |
| 1500-1600 | C=C stretching (aromatic rings) |
| 1000-1300 | C-O stretching (ethers and phenols) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system. Isoflavones typically exhibit two major absorption bands.
Table 5: UV-Vis Spectroscopic Data for a Representative Isoflavone (in Methanol)
| Band | Wavelength (λmax) in nm | Description |
| Band I | ~310 - 330 | Associated with the B-ring cinnamoyl system |
| Band II | ~245 - 270 | Associated with the A-ring benzoyl system |
Experimental Protocols
The isolation and characterization of Erythrinin D and other isoflavones from Erythrina species generally follow a standard procedure in natural product chemistry.
Extraction
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Plant Material : The stem bark of an Erythrina species is collected, air-dried, and ground into a fine powder.
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Solvent Extraction : The powdered plant material is extracted exhaustively with a solvent of medium polarity, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature. The extraction is typically carried out for a period of 24-48 hours with occasional shaking.
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Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
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Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
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Column Chromatography : The fraction enriched with isoflavones (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
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Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) : Fractions from the column chromatography that show the presence of isoflavones (as monitored by TLC) are further purified using pTLC or preparative HPLC to yield the pure compounds.
Structure Elucidation
The structure of the isolated pure compounds is determined using the spectroscopic methods detailed above (NMR, MS, IR, and UV-Vis). A combination of 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments is crucial for the unambiguous assignment of the structure.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the isolation and characterization of Erythrinin D and the potential signaling pathway it might influence based on the known activities of Erythrina isoflavones.
Conclusion
Erythrinin D, a member of the prenylated isoflavonoids from the Erythrina genus, represents a promising class of natural products for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical structure and a representative summary of its spectroscopic data, based on the analysis of closely related and well-characterized analogs. The detailed experimental protocols for extraction, isolation, and characterization offer a practical framework for researchers working with these compounds. The provided diagrams illustrate the key experimental workflow and a potential biological mechanism of action. It is hoped that this guide will facilitate further research into the fascinating chemistry and pharmacology of Erythrinin D and other Erythrina isoflavonoids.
